
3-Isobutyramidobenzofuran-2-carboxamide
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Overview
Description
3-Isobutyramidobenzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a benzofuran core with an isobutyramido group and a carboxamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyramidobenzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in scaling up the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups attached to the benzofuran core.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide has potential applications in several fields, including pharmaceutical development. Research into its biological activity suggests that it may exhibit various pharmacological effects.
Reactions
- Key reactions may include exploring the compound's chemical reactivity through various organic reactions.
- Further derivatization and exploration in medicinal chemistry.
- Multi-step organic synthesis techniques.
Potential Applications
- Pharmaceutical Development
- Anti-inflammatory, anticancer, and antimicrobial effects
- Drug-resistant Candida strains
- Vancomycin-resistant E. faecium
Case Studies
- Kinase Inhibition: Derivatives of Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate could modulate kinase activities, making them potential candidates for cancer therapy.
- Antimicrobial Activity: Preliminary assessments suggest that Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate exhibits antimicrobial properties, although further studies are required to elucidate its mechanism.
- Wound Healing Applications: Bioactive peptides with high activity, specificity, and stability have sparked substantial interest in the associated field of study compared with expensive pharmaceuticals and low activity, safety, and delivery issues .
- In vivo adenoviral delivery of LL-37 antimicrobial peptides to excisional wounds increased re-epithelialization and granulation tissue formation in diabetic-ob/ob rats . LL-37 and PLL-37 (LL-37 derivative containing an N-terminal proline) improve re-epithelialization and angiogenesis in skin lesions with poor wound healing in vitro and in vivo .
- Antifungal Activity: Compounds display broad-spectrum antifungal activity against drug-resistant Candida strains.
- **Vancomycin-Resistant E. faecium: ** Compounds show favorable activity against vancomycin-resistant E. faecium.
Mechanism of Action
The mechanism of action of 3-Isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isobutyramidobenzofuran-2-carboxamide include:
- 3-Aminobenzofuran-2-carboxamide
- 3-Aminothiophene-2-carboxamide
- 2-Aminobenzimidazole
- 4-Chloro-3-formylcoumarin
- 2-Aminobenzothiazole
Uniqueness
This compound is unique due to its specific structural features, including the isobutyramido group and carboxamide group attached to the benzofuran core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3-Isobutyramidobenzofuran-2-carboxamide, a synthetic compound, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzofuran moiety linked to an amide functional group. This structural configuration is critical for its biological activity. The synthesis typically involves multi-step organic reactions that allow for precise control over the molecular structure and purity of the final product.
General Synthetic Route:
- Formation of the benzofuran core.
- Introduction of the isobutyramido group.
- Finalization through carboxamide formation.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound can inhibit inflammatory pathways, potentially through modulation of cytokine production and inhibition of pro-inflammatory enzymes.
- Anticancer Activity: There is evidence supporting its ability to induce apoptosis in cancer cell lines, possibly by targeting specific kinases involved in cell proliferation.
- Antimicrobial Effects: The compound has shown activity against various microbial strains, indicating potential as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding: The compound binds with high affinity to G protein-coupled receptors (GPCRs) and other molecular targets, influencing various signaling pathways involved in inflammation and cancer progression.
- Enzyme Inhibition: It may inhibit enzymes associated with inflammation and tumor growth, thereby exerting its therapeutic effects.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
-
Case Study on Anti-inflammatory Effects:
- Objective: To evaluate the anti-inflammatory potential in a murine model.
- Findings: Treatment with the compound significantly reduced levels of inflammatory markers compared to control groups.
-
Case Study on Anticancer Activity:
- Objective: Assessment of cytotoxic effects on human cancer cell lines.
- Results: The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific cancer types.
-
Case Study on Antimicrobial Efficacy:
- Objective: To determine the antimicrobial spectrum.
- Results: Showed effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Research Findings Summary Table
Biological Activity | Methodology | Key Findings |
---|---|---|
Anti-inflammatory | Murine model | Significant reduction in inflammatory markers |
Anticancer | Human cancer cell lines | Dose-dependent cytotoxicity observed |
Antimicrobial | In vitro assays | Effective against multiple bacterial strains |
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7(2)13(17)15-10-8-5-3-4-6-9(8)18-11(10)12(14)16/h3-7H,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDMFRQYDWNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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